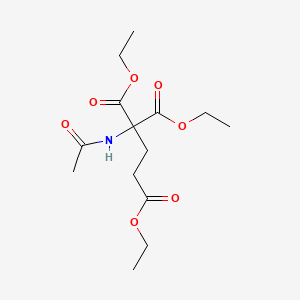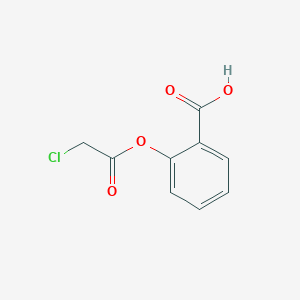
Triethyl 1-acetamidopropane-1,1,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 1-acetamidopropane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C14H23NO7 It is known for its unique structure, which includes three ester groups and an acetamido group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-acetamidopropane-1,1,3-tricarboxylate typically involves the esterification of 1-acetamidopropane-1,1,3-tricarboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl 1-acetamidopropane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 1-acetamidopropane-1,1,3-tricarboxylic acid.
Reduction: Triethyl 1-acetamidopropane-1,1,3-triol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl 1-acetamidopropane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Triethyl 1-acetamidopropane-1,1,3-tricarboxylate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological molecules. The acetamido group may also participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: Similar ester structure but lacks the acetamido group.
Diethyl 1-acetamidopropane-1,1,3-dicarboxylate: Similar structure but with fewer ester groups.
Ethyl 1-acetamidopropane-1,1,3-tricarboxylate: Similar structure but with different ester groups.
Uniqueness
Triethyl 1-acetamidopropane-1,1,3-tricarboxylate is unique due to its combination of three ester groups and an acetamido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6969-27-3 |
|---|---|
Molecular Formula |
C14H23NO7 |
Molecular Weight |
317.33 g/mol |
IUPAC Name |
triethyl 1-acetamidopropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H23NO7/c1-5-20-11(17)8-9-14(15-10(4)16,12(18)21-6-2)13(19)22-7-3/h5-9H2,1-4H3,(H,15,16) |
InChI Key |
OAPFUEPIOHIREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)


![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B12009097.png)
![2-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B12009106.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)

